molecular formula C12H11NO2 B8769170 2,2-Dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-carbonitrile CAS No. 121021-88-3

2,2-Dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-carbonitrile

Cat. No. B8769170
M. Wt: 201.22 g/mol
InChI Key: RGYKRQIZIXTZDV-UHFFFAOYSA-N
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Patent
US05387587

Procedure details

A mixture of 81 g of 3-acetyl-4-hydroxybenzonitrile, 48 ml of acetone, 11.8 ml of pyrrolidine and 300 ml of toluene is allowed to stand at 20° for 1 hour, then boiled for 2 hours in a water separator and cooled. After customary working up, 2,2-dimethyl-6-cyano-4-chromanone is obtained, m.p. 119°-120°.
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[OH:12])[C:7]#[N:8])(=[O:3])[CH3:2].[CH3:13][C:14]([CH3:16])=O.N1CCCC1.C1(C)C=CC=CC=1>O>[CH3:13][C:14]1([CH3:16])[CH2:2][C:1](=[O:3])[C:4]2[C:11](=[CH:10][CH:9]=[C:6]([C:7]#[N:8])[CH:5]=2)[O:12]1

Inputs

Step One
Name
Quantity
81 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C#N)C=CC1O
Name
Quantity
48 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
11.8 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OC2=CC=C(C=C2C(C1)=O)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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